molecular formula C17H16ClNO3 B13539691 [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 556008-16-3

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13539691
CAS No.: 556008-16-3
M. Wt: 317.8 g/mol
InChI Key: CMHLZDYMTOIIJV-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyridine-3-carboxylic acid with 2,4,6-trimethylbenzaldehyde under acidic conditions to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Shares the pyridine ring and chlorine atom but lacks the oxo and trimethylphenyl groups.

    2,4,6-Trimethylbenzaldehyde: Contains the trimethylphenyl group but lacks the pyridine ring and carboxylate functionality.

Uniqueness

The uniqueness of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate lies in its combined structural features, which confer specific reactivity and potential applications not found in the individual components or similar compounds. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.

Properties

CAS No.

556008-16-3

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C17H16ClNO3/c1-10-7-11(2)15(12(3)8-10)14(20)9-22-17(21)13-5-4-6-19-16(13)18/h4-8H,9H2,1-3H3

InChI Key

CMHLZDYMTOIIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=C(N=CC=C2)Cl)C

solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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